Sodium bromodifluoroacetate

Description

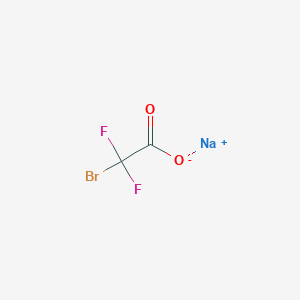

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQKQIYWKXZJGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382075 | |

| Record name | sodium 2-bromo-2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84349-27-9 | |

| Record name | sodium 2-bromo-2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromodifluoroacetate (BrCF₂CO₂Na) is a versatile and highly effective reagent in modern organic synthesis, primarily utilized as a precursor for the in-situ generation of difluorocarbene (:CF₂). This difluoromethylene synthon is crucial for the construction of gem-difluorinated structures, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical properties, and a comprehensive guide to its characterization using various analytical techniques. Detailed experimental protocols and data interpretation are presented to assist researchers in the effective utilization of this important building block.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their biological and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The gem-difluoromethylene group (CF₂) is a particularly valuable motif in drug design, serving as a bioisostere for carbonyl groups, ethers, and other functionalities. This compound has emerged as a convenient, stable, and efficient source of difluorocarbene for the synthesis of gem-difluorocyclopropanes and other difluoromethylated compounds.[1][2] Its non-hygroscopic nature and lower reaction temperatures offer advantages over its chlorinated analog, sodium chlorodifluoroacetate.[1][2]

This guide details a standard laboratory-scale synthesis of this compound and outlines the analytical methods for its thorough characterization, ensuring purity and proper identification for its use in sensitive synthetic applications.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the neutralization of bromodifluoroacetic acid with a slight excess of sodium hydroxide (B78521) in a methanolic solution. The reaction proceeds at room temperature and typically affords the product in high yield after removal of the solvent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Bromodifluoroacetic acid (1.0 eq)

-

Sodium hydroxide (1.05 eq)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of sodium hydroxide (1.05 eq) in anhydrous methanol, slowly add a solution of bromodifluoroacetic acid (1.0 eq) in anhydrous methanol at room temperature with continuous stirring.

-

Stir the resulting mixture at room temperature for 4 hours to ensure complete neutralization.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting white solid is further dried under high vacuum to yield this compound. The product is typically obtained in high purity and can be used without further purification.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[4] It is soluble in polar solvents such as water.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₂BrF₂NaO₂ | [6] |

| Molecular Weight | 196.91 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water | [1][5] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere. The compound is hygroscopic. | [5] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are routinely employed.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the absence of protons in the molecule, ¹H NMR is primarily used to detect solvent impurities. ¹³C and ¹⁹F NMR are the most informative techniques for this compound.

Note: Specific chemical shift values can vary slightly depending on the solvent and the reference standard used. The following are expected values. Detailed spectral data is typically provided by the commercial supplier on the Certificate of Analysis.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| - | - | No proton signals |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| [Expected Value] | C=O (Carboxylate) |

| [Expected Value] | CBrF₂ |

¹⁹F NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| [Expected Value] | CBrF₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| [Expected Range] | C=O stretch (asymmetric) of the carboxylate |

| [Expected Range] | C=O stretch (symmetric) of the carboxylate |

| [Expected Range] | C-F stretches |

| [Expected Range] | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is suitable for this ionic compound.

-

Analysis Mode: Both positive and negative ion modes can be used. In negative ion mode, the bromodifluoroacetate anion [BrCF₂CO₂]⁻ would be detected.

Expected Mass-to-Charge Ratios (m/z):

| m/z | Assignment |

| [Expected Value] | [BrCF₂CO₂]⁻ (Bromodifluoroacetate anion) |

| [Expected Value] | [M+Na]⁺ (in positive ion mode) |

Purity Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.

Experimental Protocol:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer.

-

Detection: UV detection is commonly employed.

-

Purity Determination: The purity is determined by the area percentage of the main peak corresponding to this compound. Commercial suppliers often report purities of >98%.[5]

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The straightforward and high-yielding synthesis, combined with its favorable properties as a difluorocarbene precursor, makes it an invaluable tool for chemists in academia and industry. The detailed protocols and expected analytical data presented herein will aid researchers in the preparation and quality control of this important reagent, facilitating its application in the development of novel fluorinated molecules for pharmaceutical and materials science applications.

References

- 1. This compound CAS#: 84349-27-9 [chemicalbook.com]

- 2. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 84349-27-9: sodium bromo(difluoro)acetate | CymitQuimica [cymitquimica.com]

- 5. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Difluorocarbene Generation from Sodium Bromodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the generation of difluorocarbene from sodium bromodifluoroacetate (BrCF₂CO₂Na), a highly efficient and versatile precursor. The following sections detail the underlying mechanism, quantitative comparisons with other reagents, and comprehensive experimental protocols for its application in organic synthesis.

Core Mechanism: Thermal Decarboxylation

The generation of difluorocarbene from this compound is achieved through a straightforward thermal decarboxylation process. Upon heating, the carboxylate salt readily loses carbon dioxide (CO₂) to form a bromodifluoromethyl anion intermediate. This intermediate is unstable and rapidly eliminates a bromide ion (Br⁻) to yield the highly reactive difluorocarbene (:CF₂).

This reactive intermediate can then be trapped in situ by a variety of substrates, most notably alkenes, to form gem-difluorocyclopropanes, which are valuable motifs in medicinal chemistry and materials science.[1][2][3] The overall transformation is clean and efficient, offering significant advantages over other difluorocarbene precursors.

Advantages Over Traditional Reagents

This compound has emerged as a superior alternative to the more commonly used sodium chlorodifluoroacetate (ClCF₂CO₂Na).[2][3] Key advantages include:

-

Milder Reaction Conditions: Difluorocarbene generation from BrCF₂CO₂Na occurs at significantly lower temperatures (typically 120-150 °C) compared to the 180-190 °C required for ClCF₂CO₂Na.[1][2] This allows for the use of more thermally sensitive substrates.

-

Higher Yields and Efficiency: Reactions utilizing this compound often proceed in higher yields with a smaller excess of the reagent.[1][2]

-

Improved Handling: Unlike the highly hygroscopic and deliquescent sodium chlorodifluoroacetate, this compound is a non-hygroscopic solid, making it easier to handle and store.[2][3]

Quantitative Data: A Comparative Analysis

The enhanced reactivity of this compound is clearly demonstrated in the difluorocyclopropanation of 1,1-diphenylethene. The following table summarizes the comparative yields under various reaction conditions.

| Entry | Reagent (Equivalents) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | ClCF₂CO₂Na (8) | 180 | 20 | 96 |

| 2 | ClCF₂CO₂Na (2) | 150 | 20 | Low Yield |

| 3 | BrCF₂CO₂Na (2) | 150 | 20 | 99 |

| 4 | BrCF₂CO₂Na (2) | 120 | 20 | 76 |

Data sourced from Oshiro, K., Morimoto, Y., & Amii, H. (2010). This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084.[1]

Experimental Protocols

This section provides a detailed methodology for a representative difluorocyclopropanation reaction using this compound.

General Procedure for the Difluorocyclopropanation of 1,1-Diphenylethene:

-

Reagents and Materials:

-

This compound (BrCF₂CO₂Na)

-

1,1-Diphenylethene

-

Diglyme (B29089) (anhydrous)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1,1-diphenylethene (1.0 mmol).

-

Add anhydrous diglyme (5 mL) to dissolve the alkene.

-

-

Reaction Execution:

-

Add this compound (2.0 mmol, 2.0 equivalents) to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 150 °C) and maintain for the specified time (e.g., 20 minutes).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-difluorocyclopropane.

-

Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of Difluorocarbene Generation

Caption: Thermal decomposition of this compound to generate difluorocarbene.

Diagram 2: Experimental Workflow for Difluorocyclopropanation

Caption: Step-by-step workflow for a typical difluorocyclopropanation reaction.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromodifluoroacetate (BrCF₂CO₂Na) is a valuable reagent in organic synthesis, primarily serving as a precursor to the highly reactive intermediate, difluorocarbene (:CF₂). This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its mechanism, thermal properties, decomposition products, and experimental protocols for its study and application. Due to the limited availability of specific quantitative data for this compound, this guide leverages analogous data from its well-studied counterpart, sodium chlorodifluoroacetate, to provide a thorough understanding of its expected behavior.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is of significant interest in the pharmaceutical and agrochemical industries, as it can profoundly influence a compound's biological activity, metabolic stability, and physicochemical properties. Difluoromethylene (-CF₂-) moieties, in particular, are sought-after building blocks. This compound has emerged as a convenient and effective solid reagent for the in situ generation of difluorocarbene, a key intermediate for the synthesis of gem-difluorocyclopropanes and other difluorinated compounds. The controlled thermal decomposition of this salt is the cornerstone of its synthetic utility.

Thermal Decomposition Mechanism

The primary pathway for the thermal decomposition of this compound involves an intramolecular elimination reaction. Upon heating, the carboxylate salt undergoes decarboxylation and elimination of sodium bromide to generate the singlet difluorocarbene.

The generally accepted mechanism is a concerted process, though a stepwise pathway involving a transient carbanion intermediate has also been proposed.

Caption: The thermal decomposition pathway of this compound.

Thermal Analysis

Table 1: Thermal Properties of Sodium Halodifluoroacetates

| Property | Sodium Chlorodifluoroacetate | This compound (Predicted) |

| Melting Point (°C) | 196 - 198[1][2][3] | Likely similar or slightly lower |

| Decomposition Temp. (°C) | 226 - 229 (decomposes)[1] | Expected to be slightly lower |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound would be expected to show a single, sharp weight loss step corresponding to the elimination of carbon dioxide and the sublimation of sodium bromide. The theoretical weight loss for this process can be calculated from the stoichiometry of the decomposition reaction.

Table 2: Theoretical Weight Loss Calculation

| Compound | Molar Mass ( g/mol ) | Decomposition Products | Theoretical Weight Loss (%) |

| This compound | 196.90 | :CF₂, CO₂, NaBr | 75.1% (CO₂ + NaBr) |

Differential Scanning Calorimetry (DSC)

A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by a more complex series of events for the decomposition, which is typically an exothermic process.

Decomposition Products

The primary products of the controlled thermal decomposition of this compound for synthetic purposes are difluorocarbene, carbon dioxide, and sodium bromide. However, under forcing conditions or in the presence of moisture, other byproducts may be formed. Safety data sheets indicate that thermal decomposition can generate hazardous gases.

Table 3: Potential Thermal Decomposition Products

| Product | Formula | Notes |

| Difluorocarbene | :CF₂ | Highly reactive intermediate, the desired product for synthesis. |

| Carbon Dioxide | CO₂ | Gaseous byproduct. |

| Sodium Bromide | NaBr | Solid byproduct. |

| Carbon Monoxide | CO | Potential byproduct from further decomposition at high temperatures. |

| Hydrogen Bromide | HBr | Possible in the presence of proton sources (e.g., water). |

| Hydrogen Fluoride | HF | Possible under certain conditions. |

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes a general procedure for obtaining TGA data for a solid sample like this compound.

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage weight loss.

Protocol for In Situ Generation and Trapping of Difluorocarbene

This protocol is adapted from a typical procedure for the gem-difluorocyclopropanation of an alkene.

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkene (1.0 mmol) and a high-boiling point solvent such as diglyme (B29089) (5 mL).

-

In a separate flask, dissolve this compound (1.5 mmol) in diglyme (10 mL).

-

-

Reaction Execution:

-

Heat the flask containing the alkene to the desired reaction temperature (typically 150-180 °C) under a nitrogen atmosphere.

-

Slowly add the solution of this compound to the heated alkene solution over a period of 1-2 hours using a syringe pump.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes to ensure complete decomposition.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

References

Spectroscopic Profile of Sodium Bromodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromodifluoroacetate (BrCF₂CO₂Na) is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of difluorocarbene (:CF₂). This highly reactive intermediate is crucial for the construction of gem-difluorocyclopropanes, a structural motif of increasing importance in medicinal chemistry and materials science. A thorough understanding of the spectroscopic properties of this compound is essential for its quality control, reaction monitoring, and mechanistic studies. This technical guide provides a comprehensive overview of the available spectroscopic data and the experimental protocols for the characterization of this key synthetic building block.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 84349-27-9 |

| Molecular Formula | C₂BrF₂NaO₂ |

| Molecular Weight | 196.91 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >97% |

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the following sections compile expected and reported spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling |

| ¹³C | 160-170 | Triplet | ¹J(C,F) |

| ¹³C | 110-120 | Triplet | ¹J(C,F) |

| ¹⁹F | -60 to -80 | Singlet |

Note: Predicted values are based on typical ranges for similar fluorinated carboxylates. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carboxylate group and the carbon-halogen bonds.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1650 - 1550 | Strong | Asymmetric stretching of COO⁻ |

| 1450 - 1360 | Medium | Symmetric stretching of COO⁻ |

| 1100 - 1000 | Strong | C-F stretching |

| 800 - 600 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) in negative ion mode is a suitable technique. The expected molecular ion would be the bromodifluoroacetate anion [BrCF₂CO₂]⁻.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 173/175 | [BrCF₂CO₂]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br) |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

NMR Sample Preparation and Analysis

A general protocol for preparing a sample of a sodium salt for NMR analysis is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., TSP for D₂O).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹³C and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate ions.

-

Mass Analysis: Analyze the ions in the mass analyzer, typically in negative ion mode.

ESI-MS Logical Flow

Caption: Logical flow diagram for ESI-Mass Spectrometry.

Synthesis and Application

This compound is typically synthesized from bromodifluoroacetic acid and a sodium base. Its primary application is as a difluorocarbene source in organic synthesis.[1] The thermal decomposition of this compound generates the highly reactive difluorocarbene, which can then undergo cycloaddition reactions with various alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[1]

Conclusion

References

Sodium Bromodifluoroacetate: A Comprehensive Technical Guide

CAS Number: 84349-27-9

Foreword

This technical guide provides an in-depth overview of sodium bromodifluoroacetate, a valuable and versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical information on its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor for difluorocarbene. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in the laboratory.

Introduction

This compound, with the CAS number 84349-27-9, is an organofluorine compound that has gained significant attention as a highly efficient source of difluorocarbene (:CF₂).[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, reagents that facilitate the introduction of fluorinated moieties are of paramount importance in medicinal chemistry and materials science.[3] this compound serves as a practical and effective tool for the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes, key structural motifs in various bioactive molecules.[1][2] This guide aims to be a comprehensive resource for understanding and utilizing this important synthetic building block.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in polar solvents.[4] It is valued in organic synthesis for its ability to generate difluorocarbene under relatively mild conditions.

Quantitative Data

| Property | Value | Source |

| CAS Number | 84349-27-9 | [4][5] |

| Molecular Formula | C₂BrF₂NaO₂ | [4][6][7] |

| Molecular Weight | 196.91 g/mol | [4][6][7] |

| Appearance | White to off-white solid/powder to crystalline | [4][8] |

| Purity | Typically >97% (HPLC) | [8][9] |

| Melting Point | Not available | |

| Solubility | Soluble in polar solvents like water and alcohols. | [4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [5] |

Spectral Data

Detailed spectral data (¹⁹F NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in public literature. However, commercial suppliers of this reagent, such as Tokyo Chemical Industry (TCI), may provide lot-specific analytical data upon request.[10] Researchers are advised to contact their chemical supplier to obtain certificates of analysis with detailed spectral information.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general method can be adapted from the preparation of its analogue, sodium chlorodifluoroacetate. The synthesis involves the neutralization of the corresponding bromodifluoroacetic acid with a sodium base.

General Experimental Protocol (Adapted)

Materials:

-

Bromodifluoroacetic acid

-

Sodium hydroxide (B78521)

-

Methanol (B129727) (anhydrous)

Procedure:

-

A solution of sodium hydroxide in methanol is prepared in a flask and cooled in an ice bath.

-

A solution of bromodifluoroacetic acid in methanol is added dropwise to the stirred sodium hydroxide solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete neutralization.

-

The methanol is removed under reduced pressure.

-

The resulting solid, this compound, is collected, pulverized, and dried under vacuum to yield the final product.

Note: This is an adapted procedure and should be optimized and performed with appropriate safety precautions.

Reactivity and Applications

The primary application of this compound is as a precursor to difluorocarbene, a highly reactive intermediate.[1][2]

Generation of Difluorocarbene

Thermal decomposition of this compound results in the loss of carbon dioxide and a bromide ion to generate difluorocarbene.

Reaction Scheme:

BrCF₂CO₂Na → :CF₂ + CO₂ + NaBr

This in-situ generation of difluorocarbene is advantageous as it avoids the handling of a potentially unstable intermediate. Compared to its chloro-analogue, sodium chlorodifluoroacetate, the C-Br bond is weaker than the C-Cl bond, allowing for the generation of difluorocarbene at lower temperatures and with smaller amounts of the reagent.[1] This makes this compound a more efficient and user-friendly reagent.

Synthesis of gem-Difluorocyclopropanes

Difluorocarbene generated from this compound readily undergoes [2+1] cycloaddition reactions with a variety of alkenes to produce gem-difluorocyclopropanes in high yields.[1]

Materials:

-

This compound

-

Diglyme (B29089) (anhydrous)

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 1,1-diphenylethylene (1.0 mmol) in diglyme (5 mL), a solution of this compound (0.40 mmol) in diglyme (10 mL) is added dropwise over 10 minutes at 150 °C.

-

The reaction mixture is stirred for an additional 5 minutes at 150 °C.

-

After cooling to room temperature, the reaction is quenched with ice water (30 mL).

-

The organic products are extracted with hexane (4 x 50 mL).

-

The combined organic layers are washed with brine (200 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (99% yield).

Experimental Workflow for gem-Difluorocyclopropanation

Caption: A step-by-step workflow for the synthesis of gem-difluorocyclopropanes.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the gem-difluoroalkyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct involvement of this compound in a specific biological signaling pathway has not been reported, its utility lies in the synthesis of fluorinated analogues of biologically active molecules. The gem-difluorocyclopropane motif, readily accessible through reactions with this compound, is a valuable pharmacophore in drug design.

Logical Relationship of this compound in Drug Discovery

References

- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 2. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 84349-27-9 [sigmaaldrich.com]

- 6. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 84349-27-9 Cas No. | Sodium bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]

- 10. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

"physical and chemical properties of Sodium bromodifluoroacetate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromodifluoroacetate, a valuable reagent in modern organic synthesis, serves as a convenient precursor to difluorocarbene. This technical guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its application in the synthesis of gem-difluorocyclopropanes, a structural motif of increasing importance in medicinal chemistry. Detailed experimental protocols, safety information, and visualizations are included to support researchers in its effective and safe utilization.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The gem-difluoromethylene group is a particularly noteworthy pharmacophore. This compound has emerged as a key reagent for the introduction of this moiety, offering advantages in handling and reactivity compared to other difluorocarbene precursors. This document serves as a detailed technical resource for professionals engaged in chemical research and drug development.

Physical Properties

This compound is a white to off-white crystalline solid. While readily soluble in water, specific quantitative data for some of its physical properties are not consistently available in published literature.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂BrF₂NaO₂ | [3][4] |

| Molecular Weight | 196.91 g/mol | [3][4] |

| CAS Number | 84349-27-9 | [4] |

| Appearance | White to almost white powder/crystalline solid | |

| Melting Point | 67 °C (literature) | [2] |

| Boiling Point | 104 °C at 83 mmHg (literature) | [2] |

| Solubility | Soluble in water | [1] |

| Density | No data available | [2] |

| Vapor Pressure | No data available | [2] |

| Partition Coefficient (logP) | No data available | [2] |

Chemical Properties and Reactivity

The primary chemical utility of this compound lies in its role as a difluorocarbene (:CF₂) precursor upon thermal decomposition.[5][6] This highly reactive intermediate readily participates in cycloaddition reactions with alkenes and alkynes to furnish gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[5][6]

Compared to its chloro-analog, sodium chlorodifluoroacetate, this compound offers several advantages, including lower reaction temperatures for decomposition and being less hygroscopic, which simplifies handling.[5][7] The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[8] It should be stored in a cool, dark place under an inert atmosphere.[1]

Key Chemical Reactions

The most significant reaction of this compound is its thermal decomposition to generate difluorocarbene, which is then trapped by an unsaturated substrate.

Spectroscopic Properties

Detailed, interpreted spectroscopic data for this compound are not widely available in the public domain. However, based on its molecular structure, the following spectral characteristics can be anticipated:

-

¹H NMR: As the molecule contains no hydrogen atoms, no signals are expected in the proton NMR spectrum.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the carboxylate group (C=O stretching) and the C-F bonds.

Researchers requiring detailed spectroscopic data are advised to consult commercial suppliers or perform their own analyses.

Experimental Protocols

Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a general laboratory preparation involves the neutralization of bromodifluoroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. A representative procedure analogous to the preparation of similar salts is as follows:

-

To a cooled, stirred solution of sodium hydroxide in a suitable solvent (e.g., methanol), slowly add an equimolar solution of bromodifluoroacetic acid, maintaining a low temperature.

-

After the addition is complete, remove the solvent under reduced pressure.

-

The resulting solid is then pulverized and dried under vacuum to yield this compound.

Difluorocyclopropanation of an Alkene

The following is a literature-derived protocol for the difluorocyclopropanation of 1,1-diphenylethylene:[9]

-

To a solution of the alkene (e.g., 1,1-diphenylethylene, 1.0 mmol) in a high-boiling point solvent (e.g., diglyme, 5 mL), add a solution of this compound (0.40 mmol) in the same solvent (10 mL) dropwise over 10 minutes at 150 °C.

-

Stir the reaction mixture for an additional 5 minutes at 150 °C.

-

Cool the reaction to room temperature and quench with ice water.

-

Extract the organic products with a suitable solvent (e.g., hexane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield the gem-difluorocyclopropane product.

Applications in Drug Development

The gem-difluorocyclopropane moiety is of significant interest in medicinal chemistry.[10] Its inclusion in a drug candidate can influence conformation, membrane permeability, and metabolic stability.[11][12] The rigid cyclopropane (B1198618) ring can act as a conformational constraint, while the electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and improve stability against oxidative metabolism.[11]

This compound, as a reliable source of difluorocarbene, is instrumental in the synthesis of these valuable building blocks.[5][7] Prominent examples of drug candidates and bioactive molecules containing the gem-difluorocyclopropane unit include antagonists for the lysophosphatidic acid receptor, the glutamate (B1630785) receptor, and the serotonin (B10506) 2C receptor.[10]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Handling:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

-

If Swallowed: Rinse mouth and seek medical attention.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Move to fresh air.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a highly effective and practical reagent for the synthesis of gem-difluorocyclopropanes and related structures. Its favorable handling properties and reactivity profile make it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its successful application in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of reagents like this compound in enabling their synthesis is expected to increase.

References

- 1. This compound CAS#: 84349-27-9 [m.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 6. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 84349-27-9 Cas No. | Sodium bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]

- 9. This compound, 5G | Labscoop [labscoop.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Bromodifluoroacetate (C₂BrF₂NaO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromodifluoroacetate, with the molecular formula C₂BrF₂NaO₂, is a valuable and versatile reagent in modern organic synthesis. It serves as a highly efficient precursor for the generation of difluorocarbene (:CF₂), a key intermediate for the construction of gem-difluorocyclopropanes and other fluorinated molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development. Detailed experimental protocols, safety information, and a comparative analysis with other difluorocarbene precursors are presented to offer a comprehensive resource for researchers in the field.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] The gem-difluoromethylene group (CF₂) is a particularly important motif in medicinal chemistry, often serving as a bioisostere for carbonyl groups or other functionalities. This compound has emerged as a superior reagent for the introduction of this moiety, offering significant advantages over its chlorinated analog, sodium chlorodifluoroacetate.[2] This guide will explore the chemistry and applications of this important synthetic tool.

Molecular Properties and Characterization

A summary of the key physical and chemical properties of this compound is provided in Table 1. While specific spectroscopic data such as ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra for this compound are not widely available in public databases, researchers can expect spectral characteristics consistent with its structure. For instance, the ¹⁹F NMR spectrum would be the most informative, likely showing a singlet for the two equivalent fluorine atoms. The IR spectrum would be expected to show strong absorption bands corresponding to the carboxylate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂BrF₂NaO₂ | [3][4][5] |

| Molecular Weight | 196.91 g/mol | [3][4][6] |

| CAS Number | 84349-27-9 | [6][7] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | Typically >98% (HPLC) | [4][7] |

| Solubility | Soluble in water and some polar organic solvents like diglyme (B29089). | [7] |

Synthesis of this compound

This compound is typically prepared through the neutralization of bromodifluoroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The reaction is straightforward and can be carried out in a suitable solvent like methanol (B129727).

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of acid-base neutralization.

Materials:

-

Bromodifluoroacetic acid

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

Procedure:

-

Dissolve bromodifluoroacetic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a methanolic solution of sodium hydroxide to the cooled solution while stirring.

-

Monitor the pH of the solution to ensure complete neutralization (pH ~7).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is crude this compound, which can be further purified by recrystallization if necessary.

-

Dry the final product under vacuum to remove any residual solvent.

Chemical Reactions and Mechanism of Difluorocarbene Generation

The primary utility of this compound lies in its thermal decomposition to generate difluorocarbene. This reaction proceeds via a decarboxylation mechanism, where the carboxylate group is eliminated as carbon dioxide, and the bromide ion is expelled, leading to the formation of the highly reactive difluorocarbene intermediate.

The generated difluorocarbene is an electrophilic species that can readily undergo [2+1] cycloaddition reactions with a wide range of alkenes and alkynes to furnish the corresponding gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[2][8]

Caption: Generation of difluorocarbene from this compound.

Applications in Organic Synthesis and Drug Discovery

The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere of a carbonyl group. The use of this compound provides a reliable method for the introduction of this group into organic molecules.

Synthesis of Bioactive Molecules

While specific blockbuster drugs synthesized using this compound are not prominently highlighted in the literature, the methodology is widely applied in the synthesis of building blocks for drug discovery. The resulting gem-difluorocyclopropane-containing compounds have shown a range of biological activities. The stability of the gem-difluorocyclopropane ring allows for further chemical transformations on other parts of the molecule, making it a robust synthon in multi-step syntheses.[9]

Advantages over Sodium Chlorodifluoroacetate

This compound offers several key advantages over the more traditional difluorocarbene precursor, sodium chlorodifluoroacetate (ClCF₂CO₂Na):[2]

-

Lower Reaction Temperatures: Difluorocarbene generation from the bromo-analog occurs at lower temperatures, which is beneficial for thermally sensitive substrates.

-

Non-Hygroscopic Nature: It is less hygroscopic, making it easier to handle and store compared to the highly deliquescent chloro-analog.[10]

-

Higher Yields and Efficiency: In many cases, it provides higher yields of the desired cyclopropanated products.[10]

Table 2: Comparison of Difluorocarbene Precursors

| Feature | This compound | Sodium Chlorodifluoroacetate |

| Typical Reaction Temp. | Lower | Higher |

| Hygroscopicity | Low | High |

| Handling | Easier | More Difficult |

| Yields | Generally Higher | Often Lower |

Experimental Protocols for Difluorocyclopropanation

The following is a general procedure for the difluorocyclopropanation of an alkene using this compound.

Experimental Protocol: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane [7]

Materials:

-

This compound

-

Diglyme

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

To a solution of 1,1-diphenylethylene (1.0 mmol) in diglyme (5 mL) in a three-necked flask equipped with a condenser and a dropping funnel, heat the solution to 150 °C.

-

Slowly add a solution of this compound (0.40 mmol) in diglyme (10 mL) dropwise to the heated solution over 10 minutes.

-

After the addition is complete, stir the reaction mixture at 150 °C for an additional 5 minutes.

-

Cool the reaction mixture to room temperature and quench with ice water (30 mL).

-

Extract the organic materials with hexane (4 x 50 mL).

-

Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (100:1) as the eluent to afford 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (99% yield).[7]

Caption: Experimental workflow for difluorocyclopropanation.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Causes skin and serious eye irritation.[11]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a highly effective and user-friendly reagent for the generation of difluorocarbene, enabling the synthesis of gem-difluorocyclopropanes and other valuable fluorinated compounds. Its advantages over sodium chlorodifluoroacetate, particularly its lower reaction temperatures and non-hygroscopic nature, make it an attractive choice for organic chemists. The continued exploration of its applications, especially in the synthesis of complex molecules for drug discovery, will undoubtedly solidify its importance as a key tool in modern synthetic chemistry. This guide provides a solid foundation for researchers looking to utilize this powerful reagent in their work.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 3. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 84349-27-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 84349-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

Sodium Bromodifluoroacetate: A Superior Difluorocarbene Source for Advanced Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the application of sodium bromodifluoroacetate as a potent and versatile precursor for difluorocarbene in organic synthesis.

This compound (BrCF₂CO₂Na) has emerged as a highly effective and user-friendly reagent for the generation of difluorocarbene (:CF₂), a key intermediate for the introduction of the valuable difluoromethylene (-CF₂-) group into organic molecules. This technical guide provides an in-depth overview of its advantages, reaction mechanisms, experimental protocols, and diverse applications, with a focus on empowering researchers to leverage this reagent in their synthetic endeavors.

Executive Summary

Compared to the traditional difluorocarbene source, sodium chlorodifluoroacetate (ClCF₂CO₂Na), this compound offers significant operational advantages. These include the ability to generate difluorocarbene at lower temperatures, the requirement for smaller excesses of the reagent, and improved handling characteristics due to its non-hygroscopic nature.[1] These features make it a more efficient and reliable choice for a range of chemical transformations, most notably the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes.

Core Advantages of this compound

The superiority of this compound stems from the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating the thermal decarboxylation process to generate difluorocarbene under milder conditions.[2] This seemingly subtle difference translates into several practical benefits for the synthetic chemist:

-

Lower Reaction Temperatures: Difluorocarbene generation from BrCF₂CO₂Na can be achieved at significantly lower temperatures (around 120-150 °C) compared to ClCF₂CO₂Na, which often requires temperatures in excess of 180 °C.[2] This allows for the use of a wider range of solvents and is compatible with more thermally sensitive substrates.

-

Reduced Reagent Stoichiometry: Reactions with BrCF₂CO₂Na often proceed to completion with a smaller excess of the reagent, leading to improved atom economy and simplified purification procedures.[1]

-

Enhanced User-Friendliness: this compound is a non-hygroscopic solid, making it easier to handle and store compared to the highly hygroscopic and deliquescent nature of sodium chlorodifluoroacetate.[2]

-

High Yields and Stereospecificity: The use of BrCF₂CO₂Na consistently provides high yields of the desired difluorinated products, and the cycloaddition reactions proceed with a high degree of stereospecificity.[1]

Generation of Difluorocarbene: The Underlying Mechanism

The generation of difluorocarbene from this compound proceeds via a thermal decarboxylation pathway. Upon heating, the carboxylate anion readily loses carbon dioxide to form a bromodifluoromethyl anion, which then rapidly eliminates a bromide ion to yield the highly reactive difluorocarbene intermediate.

References

A Technical Guide to the Solubility of Sodium Bromodifluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromodifluoroacetate (BrCF₂COONa) is a valuable reagent in organic synthesis, notably as a precursor for the generation of difluorocarbene, a key intermediate in the formation of gem-difluorocyclopropanes.[1][2] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and the development of robust chemical processes. This technical guide provides a summary of the known solubility characteristics of this compound, outlines general experimental protocols for solubility determination, and presents a visual workflow for these procedures. While specific quantitative solubility data across a broad range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing information and provides a framework for its empirical determination.

Introduction to this compound

This compound is a sodium salt of bromodifluoroacetic acid with the chemical formula C₂BrF₂NaO₂ and a molecular weight of approximately 196.91 g/mol .[3][4] It is a white to off-white crystalline powder.[5] Its structure, featuring both a polar ionic carboxylate group and halogen atoms, results in a unique solubility profile.[6] The presence of bromine and fluorine atoms enhances its electrophilic character, making it a versatile tool in synthetic chemistry.[6]

Solubility Profile

Aqueous Solubility

This compound is soluble in water.[3][7] This is expected, given its nature as a sodium salt.

Solubility in Organic Solvents

Specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the available literature. However, its use in certain organic reactions provides insight into its solubility in specific polar aprotic solvents.

Diglyme (B29089) (Bis(2-methoxyethyl) ether): this compound is utilized in diglyme for the synthesis of gem-difluorocyclopropanes.[1][2] In a typical experimental procedure, a solution of this compound in diglyme is added dropwise to a reaction mixture at elevated temperatures (e.g., 150 °C).[8] This indicates that it has sufficient solubility in diglyme to be used as a reagent in solution, although the exact solubility limit is not specified.

Based on its ionic salt character, it is anticipated that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of solvating the sodium cation. Its solubility is likely to be limited in nonpolar solvents such as hydrocarbons.

The table below summarizes the qualitative solubility information gathered from the literature.

| Solvent | Formula | Type | Solubility | Source(s) |

| Water | H₂O | Polar Protic | Soluble | [3][7] |

| Diglyme | C₆H₁₄O₃ | Polar Aprotic | Soluble enough for reaction | [1][2][8] |

Experimental Protocols for Solubility Determination

For a comprehensive understanding of the solubility of this compound in a specific organic solvent, empirical determination is necessary. The following are general protocols that can be adapted for this purpose.

Qualitative Solubility Determination

This method provides a quick assessment of whether a substance is soluble in a particular solvent.

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the organic solvent in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.[9]

Quantitative Solubility Determination (Equilibrium Concentration Method)

This method determines the concentration of a saturated solution, providing a quantitative measure of solubility.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is essential to ensure a saturated solution.[10]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10][11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A clear, saturated solution should be present above the solid.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant. It is crucial to avoid transferring any solid particles.

-

Concentration Analysis: Determine the concentration of this compound in the extracted sample using a suitable analytical technique. Given the structure of the compound, methods such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography would be appropriate.[10]

-

Calculation: Calculate the solubility, typically expressed as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for quantitative solubility determination.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 84349-27-9 [m.chemicalbook.com]

- 4. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 84349-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for gem-Difluorocyclopropanation using Sodium Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gem-difluorocyclopropanation of alkenes utilizing sodium bromodifluoroacetate (BrCF₂CO₂Na) as a difluorocarbene precursor. This method offers significant advantages over traditional protocols that use sodium chlorodifluoroacetate, including milder reaction conditions, operational simplicity, and high yields.[1] The protocol is applicable to a wide range of alkene substrates, including those sensitive to high temperatures.[2][3] Detailed experimental procedures, quantitative data on reaction yields for various substrates, and a mechanistic diagram are presented to facilitate the adoption of this efficient synthetic methodology.

Introduction

The introduction of a gem-difluorocyclopropane moiety is a key strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of organic molecules. This compound has emerged as a superior reagent for generating difluorocarbene (:CF₂) for the cyclopropanation of alkenes.[1][4] Compared to the highly hygroscopic and deliquescent sodium chlorodifluoroacetate, this compound is easier to handle and allows for reactions to be conducted at lower temperatures, often leading to cleaner reactions and higher yields.[2][3] This protocol details the use of this compound for the efficient and high-yielding synthesis of gem-difluorocyclopropanes.[1]

Advantages of this compound

-

Milder Reaction Conditions: Reactions can be performed at lower temperatures (e.g., 150 °C) compared to those with sodium chlorodifluoroacetate (often requiring 180-190 °C).[3][5]

-

Non-Hygroscopic: Easier to handle and store due to its non-hygroscopic nature.[1][2]

-

Operational Simplicity: Eliminates the need for slow addition of the reagent.[1]

-

High Yields: Provides excellent yields (typically 93-99%) for a diverse range of alkenes.[2][3]

-

Broad Substrate Scope: Effective for various substituted alkenes, including sensitive substrates like trimethylsilylenol ethers.[2][3]

Reaction Mechanism

The gem-difluorocyclopropanation using this compound proceeds through the thermal decomposition of the salt to generate highly reactive difluorocarbene. This intermediate then undergoes a [2+1] cycloaddition with an alkene to form the desired gem-difluorocyclopropane ring.

Caption: Reaction mechanism for gem-difluorocyclopropanation.

Experimental Protocol

General Procedure for the gem-Difluorocyclopropanation of an Alkene:

-

Reagents and Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate (1.0 mmol) and this compound (BrCF₂CO₂Na) (typically 1.5-2.0 equivalents).

-

Solvent Addition: Add a suitable high-boiling point solvent, such as diglyme (B29089) (e.g., 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 150 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 20-60 minutes.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure gem-difluorocyclopropane.

Substrate Scope and Yields

The protocol is effective for a wide variety of alkene substrates, affording high yields of the corresponding gem-difluorocyclopropanes.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 |

| 2 | Styrene | (2,2-Difluorocyclopropyl)benzene | 95 |

| 3 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 98 |

| 4 | (E)-Stilbene | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 96 |

| 5 | Allyl Acetate | (2,2-Difluorocyclopropyl)methyl acetate | 93 |

| 6 | Ethyl Cinnamate | Ethyl 3-(2,2-difluorocyclopropyl)propanoate | 94 |

| 7 | 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 97 |

| 8 | Alkenyl (pinacol) borane (B79455) derivative | Boron-substituted gem-difluorocyclopropane | 93-99 |

| 9 | Trimethylsilylenol ether derivative | Siloxy-substituted gem-difluorocyclopropane | High |

Yields are based on isolated products as reported in the literature.[2][3]

Comparison with Sodium Chlorodifluoroacetate

This compound demonstrates superior performance compared to sodium chlorodifluoroacetate, particularly at lower temperatures.

| Entry | Reagent | Conditions | Yield of 1,1-Difluoro-2,2-diphenylcyclopropane (%) |

| 1 | ClCF₂CO₂Na | 180 °C, 20 min | 96 |

| 2 | ClCF₂CO₂Na | 150 °C, 20 min | 64 |

| 3 | BrCF₂CO₂Na | 150 °C, 20 min | 99 |

| 4 | BrCF₂CO₂Na | 120 °C, 20 min | 76 |

Data adapted from Amii and co-workers' comparison study.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of gem-difluorocyclopropanes using this compound.

Caption: Experimental workflow for gem-difluorocyclopropanation.

Conclusion

The use of this compound for gem-difluorocyclopropanation offers a robust, efficient, and operationally simple method for the synthesis of a wide array of gem-difluorocyclopropanes. Its advantages over sodium chlorodifluoroacetate make it an attractive choice for researchers in organic synthesis and drug development. The detailed protocol and data presented herein are intended to facilitate the straightforward implementation of this valuable synthetic transformation.

References

- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

Application Notes and Protocols: Difluoromethylation of Thiols with Sodium Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This document provides detailed application notes and protocols for the S-difluoromethylation of thiols utilizing sodium bromodifluoroacetate, a highly efficient and user-friendly difluorocarbene precursor.

This compound offers notable advantages over other difluoromethylating agents, including its chloro-analog. It is a non-hygroscopic solid that is easier to handle and typically promotes the reaction at lower temperatures, leading to cleaner reaction profiles and higher yields.[1] The reaction proceeds via the thermal decarboxylation of this compound to generate difluorocarbene in situ, which is then trapped by a thiol to furnish the corresponding S-difluoromethylated product.

Reaction Principle and Mechanism

The core of this transformation lies in the generation of the highly reactive difluorocarbene intermediate. The process can be summarized in the following two steps:

-

Generation of Difluorocarbene: Upon heating, this compound undergoes thermal decarboxylation, releasing carbon dioxide and a bromide anion to form difluorocarbene (:CF2).

-

Nucleophilic Trapping: The thiol, acting as a nucleophile, attacks the electrophilic difluorocarbene. A subsequent proton transfer step yields the final S-difluoromethylated thiol.

This straightforward mechanism avoids the need for transition-metal catalysts, making it an attractive and cost-effective method for synthesizing difluoromethyl thioethers.

Caption: Reaction mechanism for the difluoromethylation of thiols.

Experimental Protocols

This section provides a general protocol for the difluoromethylation of aromatic and heteroaromatic thiols. The reaction conditions are based on established procedures for analogous reagents, with adjustments to leverage the higher reactivity of this compound.

General Protocol for S-Difluoromethylation

Materials:

-

Thiol (1.0 mmol, 1.0 equiv)

-

This compound (2.0 mmol, 2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (3-5 mL)

-

Round-bottom flask or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the thiol (1.0 mmol), this compound (2.0 mmol), and potassium carbonate (1.5 mmol).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (3-5 mL) via syringe.

-

Seal the vessel and heat the reaction mixture to 80-95 °C with vigorous stirring. The optimal temperature may be lower than that required for sodium chlorodifluoroacetate.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure S-difluoromethylated thiol.

Caption: General experimental workflow for S-difluoromethylation.

Substrate Scope and Yields

The difluoromethylation of thiols using a difluorocarbene approach is compatible with a wide range of functional groups. Electron-donating and electron-withdrawing substituents on aromatic thiols are generally well-tolerated. The following table summarizes representative yields obtained with the analogous sodium chlorodifluoroacetate, which are expected to be similar or improved with this compound under optimized conditions.

| Entry | Thiol Substrate | Product | Yield (%) |

| 1 | 4-Methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | 92 |

| 2 | 4-Methylthiophenol | 1-(Difluoromethylthio)-4-methylbenzene | 85 |

| 3 | Thiophenol | (Difluoromethylthio)benzene | 88 |

| 4 | 4-Chlorothiophenol | 1-Chloro-4-(difluoromethylthio)benzene | 89 |

| 5 | 4-Bromothiophenol | 1-Bromo-4-(difluoromethylthio)benzene | 87 |

| 6 | 2-Mercaptobenzothiazole | 2-(Difluoromethylthio)benzo[d]thiazole | 83 |

| 7 | 2-Mercaptopyridine | 2-(Difluoromethylthio)pyridine | 75 |

| 8 | 1-Methyl-1H-imidazole-2-thiol | 2-(Difluoromethylthio)-1-methyl-1H-imidazole | 90 |

Yields are based on reactions with sodium chlorodifluoroacetate and are provided for illustrative purposes. Similar or higher yields may be achievable with this compound.

Applications in Drug Development

The S-difluoromethyl moiety is of significant interest in the design of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved pharmacological profiles.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -SCF₂H group more resistant to oxidative metabolism compared to a traditional -SCH₃ or -SH group.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Interactions: The hydrogen atom of the -SCF₂H group can act as a hydrogen bond donor, potentially forming key interactions with biological targets such as enzymes and receptors.

The protocol described herein provides a practical and efficient method for the late-stage functionalization of thiol-containing drug candidates, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds.

Caption: Key features and applications of the methodology.

Safety and Handling

-

This compound is a chemical irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

The reaction should be performed in a well-ventilated fume hood.

-

DMF is a combustible liquid and a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

-

The reaction generates CO₂ gas, which can lead to a pressure buildup in a sealed system. Ensure proper venting.

Conclusion